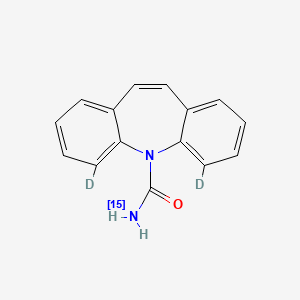

Carbamazepine-d2,15N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbamazepine-d2,15N is a deuterated and nitrogen-15 labeled analog of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The molecular formula of this compound is C15H10D2N15NO, and it has a molecular weight of 239.27 g/mol . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of carbamazepine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbamazepine-d2,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the carbamazepine molecule. The general synthetic route includes the following steps:

Nitrogen-15 Labeling: The incorporation of nitrogen-15 is done using nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis using deuterated and nitrogen-15 enriched reagents.

Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamazepine-d2,15N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbamazepine-10,11-epoxide.

Reduction: Reduction reactions can convert the compound back to its parent form.

Substitution: Substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include carbamazepine-10,11-epoxide, reduced carbamazepine, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Carbamazepine-d2,15N has a wide range of applications in scientific research:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.

Metabolism Studies: Helps in identifying metabolic pathways and intermediates.

Drug Development: Used as a reference standard in the development of new anticonvulsant drugs.

Biological Research: Employed in studies related to the effects of isotopic labeling on drug behavior.

Industrial Applications: Used in the quality control and validation of analytical methods for carbamazepine.

Wirkmechanismus

Carbamazepine-d2,15N exerts its effects through the same mechanism as carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, stabilizing hyperexcited nerve membranes, and reducing synaptic transmission. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .

Vergleich Mit ähnlichen Verbindungen

Carbamazepine-d2,15N is compared with other similar compounds such as:

Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.

Eslicarbazepine Acetate: Another analog with a higher selectivity for the inactivated state of sodium channels.

Carbamazepine-d2: A deuterated analog without nitrogen-15 labeling.

The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into the pharmacokinetics and metabolism of carbamazepine compared to its analogs .

Eigenschaften

Molekularformel |

C15H12N2O |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1 |

InChI-Schlüssel |

FFGPTBGBLSHEPO-LHPFHNCUSA-N |

Isomerische SMILES |

[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)